molecular formula C20H40O2 B085682 Isobutyl palmitate CAS No. 110-34-9

Isobutyl palmitate

Cat. No.: B085682
CAS No.: 110-34-9
M. Wt: 312.5 g/mol
InChI Key: OJIBJRXMHVZPLV-UHFFFAOYSA-N
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Description

Isobutyl palmitate, also known as 2-methylpropyl hexadecanoate, is an ester formed by the reaction of isobutanol and palmitic acid. It is a colorless to pale yellow liquid that is insoluble in water but soluble in organic solvents. This compound is widely used in the cosmetics industry as an emollient and lubricant due to its excellent moisturizing properties and compatibility with the skin .

Preparation Methods

Synthetic Routes and Reaction Conditions: Isobutyl palmitate is typically synthesized through an esterification reaction between palmitic acid and isobutanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, and the water produced during the reaction is continuously removed to drive the reaction to completion .

Industrial Production Methods: In industrial settings, the production of this compound involves a continuous esterification process. Palmitic acid and isobutanol are fed into a reactor along with the acid catalyst. The reaction mixture is heated, and the water formed is removed using a distillation column. The crude product is then purified through distillation to obtain high-purity this compound .

Types of Reactions:

Common Reagents and Conditions:

    Catalysts: Sulfuric acid, p-toluenesulfonic acid, lipases.

    Conditions: Reflux for esterification, mild conditions for enzymatic transesterification.

Major Products:

Scientific Research Applications

Isobutyl palmitate has several applications in scientific research:

    Chemistry: Used as a substrate in enzymatic studies to understand the activity of lipases and other esterases.

    Biology: Employed in studies of membrane fluidity and permeability due to its lipophilic nature.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs.

    Industry: Widely used in the cosmetics industry as an emollient and lubricant.

Comparison with Similar Compounds

Uniqueness: Isobutyl palmitate is unique due to its specific combination of the isobutyl group and palmitic acid, which provides a balance of hydrophobicity and compatibility with biological membranes. This makes it particularly effective as an emollient and lubricant in cosmetic formulations .

Properties

IUPAC Name

2-methylpropyl hexadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H40O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(21)22-18-19(2)3/h19H,4-18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJIBJRXMHVZPLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H40O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4059386
Record name Hexadecanoic acid, 2-methylpropyl ester
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110-34-9
Record name Isobutyl palmitate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110-34-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobutyl palmitate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110349
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexadecanoic acid, 2-methylpropyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexadecanoic acid, 2-methylpropyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4059386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isobutyl palmitate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.003.418
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ISOBUTYL PALMITATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M88W0H94JB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the impact of isobutyl palmitate on the cold flow properties of biodiesel?

A1: this compound has been investigated as a potential additive to improve the cold flow properties of biodiesel, specifically palm oil methyl esters []. The study found that while this compound is miscible with palm oil methyl esters, it does not significantly improve the pour point compared to other synthesized palmitic acid-based esters, such as 2,2-dimethylpropane-1,3-diyl dipalmitate [].

Q2: What are the applications of this compound in sunscreen formulations?

A2: this compound is utilized as an emollient in sunscreen formulations to enhance texture and spreadability []. Its inclusion contributes to the desirable sensory experience of the sunscreen cream.

Q3: Has the catalytic esterification of this compound been studied?

A3: While the provided abstracts don't offer specific details on the catalytic esterification of this compound, one abstract mentions research on the "catalytic esterification, kinetics, and cold flow properties of this compound" []. This suggests that investigations into efficient synthesis methods, potentially involving catalysts, have been conducted.

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